Oroidin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

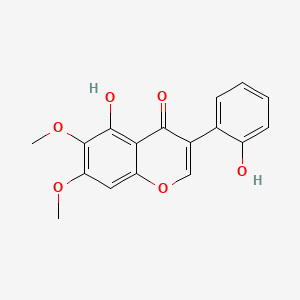

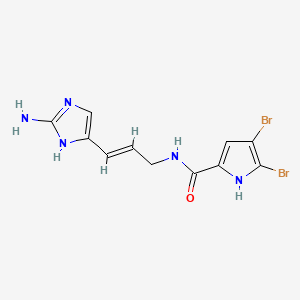

L'oroïdine est un alcaloïde bromopyrrolique, initialement isolé d'éponges marines du genre Agelas . Elle appartient à la classe structurale pyrrole-2-aminoimidazole, qui est une famille d'alcaloïdes marins avec de nombreux métabolites secondaires dans les éponges marines . L'oroïdine a une structure relativement simple et une masse moléculaire inférieure à celle des autres pyrrole-2-aminoimidazoles, ce qui la rend appropriée pour l'optimisation chimique . Ce composé présente un large éventail d'activités biologiques, ce qui en fait un candidat médicamenteux potentiel pour diverses maladies .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'oroïdine peut être synthétisée par différentes méthodes. Une approche courante implique la réaction de Mizoroki-Heck et la cycloaddition azoture-alcyne catalysée par le cuivre (CuAAC) . Ces réactions permettent une modification sélective des produits naturels, même en présence de fonctionnalités labiles . La réaction de Mizoroki-Heck implique le couplage d'un halogénure d'aryle avec une alcène en présence d'un catalyseur au palladium, tandis que la CuAAC est une réaction de chimie cliquable qui forme un cycle triazole en faisant réagir une alcyne avec une azoture en présence d'un catalyseur au cuivre .

Méthodes de production industrielle : La production industrielle d'oroïdine implique généralement l'extraction du composé d'éponges marines du genre Agelas . Le processus d'extraction comprend une extraction par solvant, suivie d'une purification à l'aide de techniques chromatographiques . En raison de la disponibilité limitée des éponges marines, les méthodes synthétiques sont préférées pour la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : L'oroïdine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Ces réactions sont essentielles pour modifier la structure de l'oroïdine afin d'améliorer ses activités biologiques .

Réactifs et conditions courantes : Les réactifs courants utilisés dans les réactions de l'oroïdine comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium . Les réactions de substitution impliquent souvent des nucléophiles tels que les amines et les thiols . Les conditions réactionnelles impliquent généralement des températures douces et un pH neutre à légèrement acide .

Produits principaux : Les principaux produits formés à partir des réactions de l'oroïdine comprennent divers dérivés aux activités biologiques améliorées . Par exemple, l'oxydation de l'oroïdine peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des dérivés aminés .

Applications de la recherche scientifique

L'oroïdine a de nombreuses applications en recherche scientifique en raison de ses activités biologiques diverses . En chimie, elle sert d'échafaudage pour la synthèse de nouveaux composés bioactifs . En biologie, l'oroïdine et ses dérivés sont étudiés pour leurs propriétés antimicrobiennes, anticancéreuses et antiparasitaires . En médecine, l'oroïdine est étudiée comme candidat médicamenteux potentiel pour le traitement de diverses maladies, notamment le cancer et les maladies infectieuses . Dans l'industrie, l'oroïdine est utilisée dans le développement de nouveaux agents antimicrobiens et d'inhibiteurs de biofilm .

Mécanisme d'action

Le mécanisme d'action de l'oroïdine implique son interaction avec des cibles moléculaires et des voies spécifiques . L'oroïdine inhibe les enzymes responsables du phénotype de résistance aux médicaments multiples chez les levures, telles que Saccharomyces cerevisiae . Cette inhibition aide à surmonter la résistance aux médicaments dans les cellules cancéreuses . De plus, l'oroïdine interagit avec les membranes cellulaires bactériennes, perturbant leur intégrité et entraînant la mort cellulaire .

Applications De Recherche Scientifique

Oroidin has numerous scientific research applications due to its diverse biological activities . In chemistry, it serves as a scaffold for the synthesis of new bioactive compounds . In biology, this compound and its derivatives are studied for their antimicrobial, anticancer, and antiparasitic properties . In medicine, this compound is being investigated as a potential drug candidate for treating various diseases, including cancer and infectious diseases . In industry, this compound is used in the development of new antimicrobial agents and biofilm inhibitors .

Mécanisme D'action

The mechanism of action of oroidin involves its interaction with specific molecular targets and pathways . This compound inhibits enzymes responsible for the multidrug resistance phenotype in yeast, such as Saccharomyces cerevisiae . This inhibition helps in overcoming drug resistance in cancer cells . Additionally, this compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death .

Comparaison Avec Des Composés Similaires

L'oroïdine est structurellement similaire à d'autres alcaloïdes bromopyrroliques, tels que l'hyménidine, la clathrodine et la sventrine . Ces composés contiennent également une unité pyrrole-imidazole dérivée de l'oroïdine . L'oroïdine est unique en raison de sa structure relativement simple et de sa masse moléculaire inférieure, ce qui la rend plus appropriée pour l'optimisation chimique . La simplicité structurale de l'oroïdine permet la synthèse de divers dérivés aux activités biologiques améliorées .

Conclusion

L'oroïdine est un alcaloïde bromopyrrolique polyvalent avec un potentiel significatif dans la recherche scientifique et le développement de médicaments. Ses diverses activités biologiques, associées à sa structure relativement simple, en font un candidat attrayant pour des études et une optimisation supplémentaires. Les méthodes de synthèse, les réactions chimiques et les applications scientifiques de l'oroïdine mettent en évidence son importance en chimie, en biologie, en médecine et dans l'industrie.

Propriétés

Numéro CAS |

34649-22-4 |

|---|---|

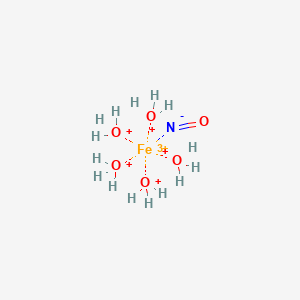

Formule moléculaire |

C11H11Br2N5O |

Poids moléculaire |

389.05 g/mol |

Nom IUPAC |

N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4,5-dibromo-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C11H11Br2N5O/c12-7-4-8(18-9(7)13)10(19)15-3-1-2-6-5-16-11(14)17-6/h1-2,4-5,18H,3H2,(H,15,19)(H3,14,16,17)/b2-1+ |

Clé InChI |

QKJAXHBFQSBDAR-OWOJBTEDSA-N |

SMILES |

C1=C(NC(=C1Br)Br)C(=O)NCC=CC2=CN=C(N2)N |

SMILES isomérique |

C1=C(NC(=C1Br)Br)C(=O)NC/C=C/C2=CN=C(N2)N |

SMILES canonique |

C1=C(NC(=C1Br)Br)C(=O)NCC=CC2=CN=C(N2)N |

Synonymes |

7-(15)N-oroidin oroidin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

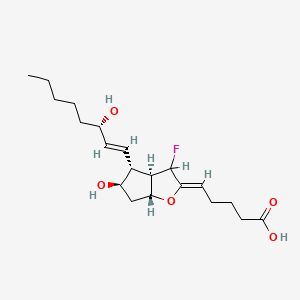

![(2R)-2-naphthalen-1-yl-1-[(E)-3-phenylprop-2-enyl]piperidine](/img/structure/B1234725.png)

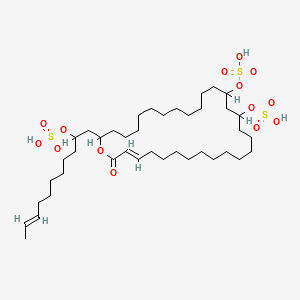

![(1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one](/img/structure/B1234736.png)